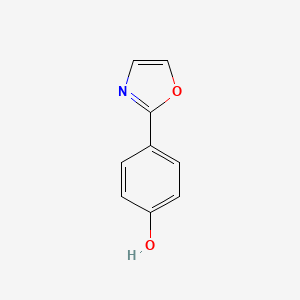

4-(Oxazol-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJNWMLZBDCDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499247 | |

| Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-56-8 | |

| Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(1,3-oxazol-2-yl)phenol: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides an in-depth analysis of 4-(1,3-oxazol-2-yl)phenol, a heterocyclic compound of significant interest to the scientific and drug development communities. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous clinically approved drugs and biologically active molecules.[1][2] This document offers a detailed exploration of the compound's physicochemical properties, outlines a robust and widely applicable synthetic protocol, provides a thorough guide to its spectroscopic characterization, and discusses its potential as a versatile building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, emphasizing the causality behind experimental choices and providing field-proven insights into its handling and application.

Introduction: The Significance of the Oxazole Scaffold

The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a cornerstone of contemporary medicinal chemistry.[2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to serve as a valuable pharmacophore or a bioisosteric replacement for other functional groups, such as esters and amides.[4] Molecules incorporating the oxazole motif exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3]

4-(1,3-oxazol-2-yl)phenol merges this privileged heterocycle with a phenolic moiety. The phenolic hydroxyl group is a critical functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is fundamental for molecular recognition at enzyme and receptor binding sites. This guide elucidates the chemistry of this specific compound, presenting it as a key intermediate for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

4-(1,3-oxazol-2-yl)phenol is a crystalline solid at standard conditions. Its structure consists of a phenol ring substituted at the para-position (C4) by the C2 carbon of a 1,3-oxazole ring. This planar, aromatic system possesses a unique combination of properties derived from both its constituent parts.

Core Data

| Property | Value | Source |

| IUPAC Name | 4-(1,3-oxazol-2-yl)phenol | [5] |

| CAS Number | 68535-56-8 | [5][6] |

| Molecular Formula | C₉H₇NO₂ | [5][6] |

| Molecular Weight | 161.16 g/mol | [5][6] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CO2)O | [5] |

Chemical Structure

Caption: Chemical structure of 4-(1,3-oxazol-2-yl)phenol.

Synthesis Methodologies

Several strategies exist for the synthesis of substituted oxazoles, including the Robinson-Gabriel synthesis and various cyclization reactions.[7][8][9] However, for preparing 2,5-disubstituted oxazoles from aldehydes, the Van Leusen oxazole synthesis offers a particularly efficient, high-yielding, and versatile approach.[10]

Featured Protocol: Van Leusen Oxazole Synthesis

This method proceeds via a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[11] The choice of 4-hydroxybenzaldehyde as the starting material directly yields the target compound.[12]

Causality of Experimental Design:

-

Base (K₂CO₃ or K₃PO₄): A non-nucleophilic base is crucial for deprotonating the acidic α-carbon of TosMIC without reacting with the aldehyde or isocyanide functional groups.[11] Potassium carbonate is a cost-effective and efficient choice.

-

Solvent (Methanol or Isopropanol): A protic solvent like methanol facilitates the reaction steps, including the initial nucleophilic attack and the final protonation steps.[11]

-

Temperature: Reflux temperature provides the necessary activation energy for the cyclization and subsequent elimination of the tosyl group, driving the reaction to completion.

Caption: Experimental workflow for the Van Leusen synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The addition of a strong base deprotonates TosMIC, forming the key nucleophilic intermediate.[11]

-

Reaction: Heat the suspension to reflux and maintain for 2-4 hours.

-

Self-Validating Checkpoint: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is complete upon the disappearance of the starting aldehyde.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate. The partitioning removes the inorganic salts and polar byproducts.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for 4-(1,3-oxazol-2-yl)phenol, providing a baseline for analytical verification.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~9.8-10.2 (s, 1H, -OH), δ ~7.8-8.0 (d, 2H, Ar-H ortho to oxazole), δ ~7.7 (s, 1H, oxazole-H), δ ~7.2 (s, 1H, oxazole-H), δ ~6.9 (d, 2H, Ar-H ortho to -OH). | The phenolic proton is acidic and often broad. The para-substituted aromatic ring gives a characteristic two-doublet AA'BB' system. The two chemically distinct protons on the oxazole ring appear as singlets or small doublets. |

| ¹³C NMR | δ ~160 (C-O of phenol), δ ~159 (C2 of oxazole), δ ~138 (C5 of oxazole), δ ~128-130 (Aromatic CH), δ ~125 (C4 of oxazole), δ ~118-120 (Aromatic C-H & C-ipso). | The carbon attached to the phenolic oxygen is significantly downfield. The C2 of the oxazole, flanked by two heteroatoms, is also highly deshielded. |

| FT-IR (cm⁻¹) | ~3200-3600 (broad, O-H stretch), ~3100 (sp² C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1550 (C=N stretch), ~1240 (Ar-O stretch), ~830 (para-subst. C-H bend). | The broad O-H band is indicative of strong intermolecular hydrogen bonding.[13] The Ar-O stretch is characteristic of phenols, and the strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution on a benzene ring.[13][14] |

| Mass Spec (ESI+) | m/z = 162.1 [M+H]⁺. | The protonated molecular ion should be the base peak. Expected fragments include those corresponding to the loss of CO and HCN from the oxazole ring. |

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-(1,3-oxazol-2-yl)phenol lies in its potential as a molecular scaffold and synthetic intermediate for creating libraries of new chemical entities.

Authoritative Grounding: The oxazole ring is a proven structural motif found in numerous FDA-approved drugs, validating its "drug-like" properties.[1][2] Its incorporation into a molecule can enhance metabolic stability and improve pharmacokinetic profiles. The phenolic -OH group provides a crucial anchor point for hydrogen bonding with protein targets, a fundamental principle in rational drug design.

Field-Proven Insights:

-

Scaffold for Library Synthesis: The phenolic hydroxyl can be readily alkylated or arylated, allowing for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~161 Da, this compound is an ideal candidate for FBDD screening campaigns. It combines a heterocyclic core with a hydrogen-bonding feature, making it a high-quality starting point for developing more potent leads.

-

Bioisosteric Replacement: The 2-phenyloxazole unit can be used as a bioisostere for other functionalities, such as benzamides or phenyl esters, to modulate a compound's properties while retaining its core binding interactions.

Caption: Role as a core scaffold in a drug discovery pipeline.

Conclusion

4-(1,3-oxazol-2-yl)phenol is more than a simple chemical compound; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its straightforward and high-yielding synthesis via the Van Leusen protocol makes it readily accessible. Its structure, combining the privileged oxazole scaffold with a versatile phenolic handle, provides a robust platform for generating novel molecules with significant therapeutic potential. The comprehensive data presented in this guide serve as a foundational resource for scientists aiming to leverage this potent chemical entity in their research and development endeavors.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

-

Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

-

Li, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

-

SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

-

PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available from: [Link]

-

ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of oxazole derivatives from solid phase TosMIC. Available from: [Link]

-

ACS Publications. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. Available from: [Link]

-

PubMed. A direct synthesis of oxazoles from aldehydes. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

-

National Institutes of Health (NIH). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]

-

PubChem. 4-(Benzo[d]oxazol-2-yl)phenol. Available from: [Link]

-

PubChem. 4-(Oxazol-2-yl)phenol. Available from: [Link]

-

ACS Publications. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material. Available from: [Link]

-

Wikipedia. 4-Hydroxybenzaldehyde. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

-

ChemAnalyst. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available from: [Link]

-

University of Calgary. Phenol IR Spectrum. Available from: [Link]

-

MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

-

PubChem. 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol. Available from: [Link]

-

ResearchGate. FT-IR of the novel phenol compound. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Available from: [Link]

-

International Journal of ChemTech Research. METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Available from: [Link]

-

PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Available from: [Link]

-

Oklahoma State University. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]

-

PubMed. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

-

SpectraBase. m-1,3,4-Oxadiazol-2-ylphenol - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(1,3-oxazol-2-yl)phenol; CAS No.: 68535-56-8 [chemshuttle.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. synarchive.com [synarchive.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]

An In-Depth Technical Guide to p-(2-Oxazolyl)phenol (CAS 68535-56-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of p-(2-oxazolyl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. It delves into its chemical properties, synthesis, and potential applications, offering a foundational resource for researchers and developers in the field.

Introduction and Core Properties

p-(2-Oxazolyl)phenol, also known as 4-(oxazol-2-yl)phenol, is an aromatic heterocyclic compound featuring a phenol ring substituted at the para position with a 2-oxazolyl group.[1] This unique combination of a hydrogen-bond-donating phenolic hydroxyl group and a weakly basic, aromatic oxazole ring imparts a range of interesting chemical and physical properties. The oxazole moiety is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, valued for its ability to engage in various non-covalent interactions with biological targets.[2]

The fundamental properties of p-(2-oxazolyl)phenol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 68535-56-8 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | 4-(1,3-oxazol-2-yl)phenol | [1] |

| Synonyms | 4-(2-Oxazolyl)phenol, p-(2-Oxazolyl)phenol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CO2)O | [1] |

| InChIKey | STJNWMLZBDCDKL-UHFFFAOYSA-N | [1] |

Synthesis of p-(2-Oxazolyl)phenol

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

This pathway would utilize the readily available starting material, 4-hydroxybenzaldehyde. The hydroxyl group of the phenol is a critical consideration. It is acidic and may require protection during the base-mediated reaction to prevent unwanted side reactions. However, with careful selection of the base and reaction conditions, the reaction may proceed without protection.

The proposed reaction is as follows:

Caption: Proposed synthesis of p-(2-oxazolyl)phenol via the Van Leusen reaction.

Hypothetical Experimental Protocol

Based on general procedures for the Van Leusen oxazole synthesis, a potential protocol is outlined below. Note: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).

-

Base Addition: Add potassium carbonate (2.0 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel to afford the desired p-(2-oxazolyl)phenol.

Spectroscopic Characterization (Predicted)

While experimental spectra for p-(2-oxazolyl)phenol were not found in the available literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Phenolic Proton (-OH): A broad singlet, typically in the downfield region (δ 9-11 ppm), which is exchangeable with D₂O.

-

Aromatic Protons (Phenol Ring): Two doublets corresponding to the AA'BB' spin system of the para-substituted benzene ring. The protons ortho to the hydroxyl group would appear at approximately δ 6.8-7.0 ppm, and the protons ortho to the oxazole ring would be shifted further downfield to around δ 7.8-8.0 ppm.

-

Oxazole Protons: Two singlets (or narrow doublets depending on coupling) for the protons at the 4- and 5-positions of the oxazole ring, expected in the region of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy

-

Phenolic Carbon (C-OH): The carbon bearing the hydroxyl group is expected to resonate at approximately δ 155-160 ppm.

-

Aromatic Carbons: Signals for the other aromatic carbons of the phenol ring would appear in the typical range of δ 115-130 ppm.

-

Oxazole Carbons: The C2 carbon of the oxazole ring, attached to the phenol, would be significantly downfield (δ ~160 ppm). The C4 and C5 carbons would appear in the range of δ 120-140 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

-

C=N Stretch: A medium to strong absorption around 1650 cm⁻¹ corresponding to the imine bond within the oxazole ring.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.

-

Aromatic C-H and C=C Stretches: Typical absorptions for the aromatic ring will also be present.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a prominent molecular ion peak at m/z = 161.

Potential Applications in Drug Discovery and Materials Science

The structural motif of p-(2-oxazolyl)phenol suggests its potential utility in several scientific domains.

Medicinal Chemistry

The oxazole ring is a key component in a wide array of medicinal agents with diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The phenolic group can act as a crucial hydrogen bond donor, interacting with active sites of enzymes and receptors. Therefore, p-(2-oxazolyl)phenol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It can be a starting point for the development of enzyme inhibitors or receptor antagonists.

Materials Science

The combination of the electron-rich phenol ring and the heterocyclic oxazole moiety can give rise to interesting photophysical properties. Such compounds are explored for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability of the phenolic hydroxyl and the oxazole nitrogen to act as a bidentate ligand also opens up possibilities for the synthesis of novel metal complexes with catalytic or luminescent properties.

Safety and Handling

Detailed safety information for p-(2-oxazolyl)phenol is not extensively documented. However, based on the phenol moiety, it should be handled with care. Phenols are known to be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

p-(2-Oxazolyl)phenol is a heterocyclic compound with a structural framework that suggests significant potential in medicinal chemistry and materials science. While detailed experimental data for its synthesis and biological activity are not widely published, established synthetic methodologies provide a clear path for its preparation. This guide serves as a foundational resource to stimulate further research and development of this promising molecule and its derivatives.

References

-

Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135621459, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Oxazol-2-yl)phenol from 2-(4-aminophenyl)oxazole

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(Oxazol-2-yl)phenol, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 2-(4-aminophenyl)oxazole. The core of this transformation involves a well-established and reliable two-step process: the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Similarly, phenolic moieties are crucial pharmacophores that can engage in key hydrogen bonding interactions with biological targets. The combination of these two functionalities in this compound creates a molecule with significant potential for further elaboration in drug discovery programs and for application in the development of novel functional materials.

The synthetic route detailed herein leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups.[1][2] Specifically, this guide will focus on the hydroxylation of an aromatic amine via a diazonium salt intermediate. This classic transformation, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity of the desired phenolic product.

Chemical Transformation Overview

The overall synthesis can be depicted as a two-stage process starting from 2-(4-aminophenyl)oxazole.

Caption: Overall synthetic scheme.

Part 1: Synthesis Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(4-aminophenyl)oxazole | ≥98% | Commercially Available | Starting material. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier | Used for diazotization. |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Standard Supplier | Acid catalyst for diazotization. |

| Deionized Water (H₂O) | High Purity | In-house | Used as solvent and for hydrolysis. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Standard Supplier | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |

Safety Precaution: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Diazonium salts are potentially explosive when dry and should be handled with extreme care and not isolated.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

Part 1.1: Diazotization of 2-(4-aminophenyl)oxazole

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(4-aminophenyl)oxazole (10.0 g, 62.4 mmol) in a solution of concentrated sulfuric acid (10 mL) in deionized water (100 mL). Stir until a clear solution is obtained.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (4.5 g, 65.2 mmol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is an exothermic process.[4]

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the in-situ generated diazonium salt.

Part 1.2: Hydrolysis of the Diazonium Salt

-

Remove the ice-salt bath and gently heat the reaction mixture to 50-60 °C using a water bath.

-

Vigorous evolution of nitrogen gas will be observed.[5] Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

Part 1.3: Work-up and Purification

-

Carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Part 2: Reaction Mechanism and Scientific Rationale

The synthesis proceeds through two key mechanistic steps: diazotization and nucleophilic aromatic substitution.

Diazotization Mechanism

The diazotization of a primary aromatic amine is a well-understood process that involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as sulfuric acid.[6] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is the active electrophile. The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, initiating a series of proton transfers and a dehydration step to yield the diazonium ion.

Caption: Mechanism of diazotization.

The choice of a low temperature (0-5 °C) is critical for the stability of the diazonium salt, which can decompose at higher temperatures.[3]

Hydrolysis Mechanism

The hydrolysis of the diazonium salt to form the phenol is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1-like) mechanism, especially when catalyzed by copper salts as in the Sandmeyer reaction.[1][7] However, in the absence of a copper catalyst, the reaction can also proceed through an SN1-type mechanism where the diazonium group, an excellent leaving group, departs as dinitrogen gas to form a highly unstable aryl cation. This cation is then rapidly attacked by a water molecule, followed by deprotonation to yield the phenol.

Caption: Mechanism of hydrolysis.

Heating the reaction mixture provides the necessary activation energy for the departure of the dinitrogen molecule.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the oxazole proton. A broad singlet for the phenolic -OH proton (disappears upon D₂O exchange). |

| ¹³C NMR | Signals corresponding to the aromatic and oxazole carbons. The carbon bearing the hydroxyl group will be in the δ 155-160 ppm region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₇NO₂: 161.16 g/mol ).[8] |

| Melting Point | Comparison with literature values. |

Example ¹H NMR Data Interpretation

A representative ¹H NMR spectrum would be expected to show:

-

A doublet for the two protons ortho to the oxazole group.

-

A doublet for the two protons ortho to the hydroxyl group.

-

A singlet for the proton on the oxazole ring.

-

A broad singlet for the phenolic hydroxyl proton.

The integration of these peaks should correspond to the number of protons in each environment.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound from 2-(4-aminophenyl)oxazole. By carefully following the detailed protocol and adhering to the safety precautions, researchers can successfully prepare this valuable chemical intermediate. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthesis.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- L.S.College, Muzaffarpur. Sandmeyer reaction. (2020-09-24).

- askIITians. How to convert benzene Diazonium chloride to phenol? (2025-03-04).

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

- National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

- ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025-08-07).

- National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

- OUCI. Synthetic Routes to Oxazolines.

- Benchchem. comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole.

- NPTEL Archive.

- Organic Chemistry Portal.

- ResearchG

- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2-imidazol-4-yl)amino). (2020-08-19).

- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.

- National Center for Biotechnology Information. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023-08-16).

- ResearchGate. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2025-06-28).

- National Center for Biotechnology Information. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020-05-28).

- National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31).

- Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

- One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (2022-01-25).

- Chemistry LibreTexts. Reactions of Diazonium Salts. (2023-01-22).

- National Center for Biotechnology Information. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.

- Benchchem. Technical Support Center: Characterization of 4-(4,5-Diphenyl-1H-imidazol-2-yl)

- International Journal of Pharmaceutical Sciences Review and Research. Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. (2017-06-17).

- PubMed. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024-04-05).

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- Semantic Scholar. Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. (2003-04-01).

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. How to convert benzene Diazonium chloride to phenol? - askIITians [askiitians.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. This compound | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Oxazol-2-yl)phenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its fundamental chemical and physical properties, outlines common synthetic routes, and explores its burgeoning applications, particularly within the realm of drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Molecular Attributes of this compound

This compound is an aromatic heterocyclic compound characterized by a phenol group substituted with an oxazole ring at the para position. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable building block in various chemical syntheses.

Molecular Formula and Weight

The chemical formula for this compound is C9H7NO2 [1]. Its molecular weight is 161.16 g/mol [1][2].

Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, the following identifiers are crucial:

| Identifier | Value | Source |

| IUPAC Name | 4-(1,3-oxazol-2-yl)phenol | PubChem[1] |

| CAS Number | 68535-56-8 | PubChem[1][2][3] |

| PubChem CID | 135621459 | PubChem[1] |

A variety of synonyms are also used to refer to this compound, including 4-Oxazol-2-yl-phenol, 4-(1,3-oxazol-2-yl)phenol, and p-(2-oxazolyl)phenol[1].

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Notes |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Molecular Formula | C9H7NO2 | [1][2] |

| Appearance | Typically a solid at room temperature | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General property of phenolic compounds |

Synthesis of this compound

General Synthetic Strategy: Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization

A metal-free approach utilizing hypervalent iodine(III) reagents offers an efficient and green alternative to traditional metal-catalyzed methods[4]. This method involves the intramolecular cyclization of an appropriate enamide precursor.

Conceptual Workflow for the Synthesis of this compound:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Enamide Precursor: The synthesis would begin with the preparation of an appropriate enamide precursor, such as N-(1-(4-hydroxyphenyl)vinyl)formamide.

-

Cyclization Reaction: The enamide precursor is dissolved in a suitable solvent like 1,2-dichloroethane (DCE).

-

Addition of Reagents: Phenyliodine diacetate (PIDA) and a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) are added to the reaction mixture.

-

Heating: The mixture is heated to reflux to facilitate the intramolecular oxidative cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Applications in Drug Development and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of both a phenol and an oxazole moiety in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Role as a Key Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5]. The phenolic hydroxyl group can be readily modified to introduce various pharmacophores, while the oxazole ring can participate in crucial binding interactions with biological targets.

Potential Therapeutic Targets

Derivatives of oxadiazoles, a related class of compounds, have shown activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases[5][6]. The structural similarities suggest that this compound derivatives could be explored as inhibitors of similar targets. For instance, phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been investigated as tyrosinase inhibitors for skin-lightening applications[7].

Logical Relationship of this compound in Drug Discovery:

Caption: Logical flow from a starting scaffold to a drug candidate.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the phenol and oxazole rings. The phenolic proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule, with the carbons of the aromatic rings and the oxazole ring appearing in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, and the vibrations associated with the aromatic and oxazole rings.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 161.16.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. Its straightforward synthesis and the versatility of its functional groups make it a valuable tool for chemists and pharmacologists. Further research into the biological activities of its derivatives is warranted and holds the promise of yielding new therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Zheng, Y., et al. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link][4]

-

Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link][6]

-

Patel, R. V., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 16(1), 25–48. [Link][5]

-

Kim, J. H., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 25(17), 9579. [Link][7]

Sources

- 1. This compound | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 68535-56-8|this compound|BLD Pharm [bldpharm.com]

- 3. 68535-56-8 this compound [chemsigma.com]

- 4. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(Oxazol-2-yl)phenol: A Technical Guide for Researchers

Foreword: Navigating the Spectroscopic Landscape of Bioactive Heterocycles

In the realm of drug discovery and materials science, the precise structural elucidation of novel compounds is the bedrock upon which all subsequent research is built. The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. When appended to a phenol, it gives rise to a class of compounds with significant potential, owing to the combined electronic and hydrogen-bonding properties of the two functionalities. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 4-(oxazol-2-yl)phenol.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates the signals we expect to observe in its various spectra. The key features include a para-substituted benzene ring, a phenolic hydroxyl group (-OH), and an oxazole ring. Understanding the electronic interplay between these components is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Environments

Causality Behind Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often employed for phenols due to its ability to solubilize the compound and, in many cases, resolve the phenolic proton signal, which can sometimes be broadened or exchangeable in other solvents like chloroform-d (CDCl₃). A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially for the aromatic region.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Data Interpretation for the Isomer 4-(1,3-Oxazol-5-yl)phenol

The following table summarizes the ¹H NMR data for the closely related isomer, 4-(1,3-oxazol-5-yl)phenol, which serves as a predictive model for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.55 | singlet | 1H | Phenolic -OH |

| 8.36 | singlet | 1H | Oxazole C2-H |

| 7.64 | doublet (J = 8.6 Hz) | 2H | Aromatic H (ortho to oxazole) |

| 7.52 | singlet | 1H | Oxazole C4-H |

| 7.02 | doublet (J = 8.6 Hz) | 2H | Aromatic H (ortho to -OH) |

For this compound, one would expect a similar pattern in the aromatic region, with two distinct doublets. The chemical shifts of the oxazole protons would differ based on their position relative to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR provides a map of all unique carbon atoms in the molecule. Broadband proton decoupling is almost always employed to simplify the spectrum to a series of singlets, where each peak corresponds to a chemically distinct carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton-decoupling pulse sequences.

Predicted ¹³C NMR Data for this compound

Based on the structure and known substituent effects, the following table provides an educated prediction of the ¹³C NMR chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OH (Phenolic) |

| ~158 | C2-Oxazole |

| ~140 | C5-Oxazole |

| ~128 | Aromatic CH (ortho to oxazole) |

| ~125 | C-Oxazole (ipso-carbon) |

| ~122 | C4-Oxazole |

| ~116 | Aromatic CH (ortho to -OH) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet can also yield high-quality spectra.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Data Interpretation for Phenolic Oxazoles

The IR spectrum of a phenolic oxazole would be expected to show the following key absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3150-3050 | C-H stretch | Aromatic & Oxazole C-H |

| 1610-1580 | C=C stretch | Aromatic Ring |

| 1550-1450 | C=N stretch | Oxazole Ring |

| 1260-1180 | C-O stretch | Phenolic C-O |

| 1100-1000 | C-O-C stretch | Oxazole Ring |

The broadness of the O-H stretch is a hallmark of hydrogen bonding.[2]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenols, often yielding a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).[3][4] Electron Ionization (EI) is a higher-energy technique that can induce more extensive fragmentation, providing valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a pure substance for EI.

-

Ionization: The molecules are ionized by the chosen method (e.g., ESI or EI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation for this compound

-

Molecular Ion: The exact mass of this compound (C₉H₇NO₂) is 161.0477 g/mol .[5] In ESI-MS, one would expect to see a prominent peak at m/z 162.0550 for the [M+H]⁺ ion or 160.0404 for the [M-H]⁻ ion. For the isomer 4-(1,3-oxazol-5-yl)phenol, an EI-MS analysis showed the molecular ion (M⁺) at m/z 161.[1]

-

Fragmentation: Under EI conditions, common fragmentation pathways for such molecules could involve the loss of CO, HCN, or cleavage of the oxazole ring, leading to characteristic fragment ions.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow below illustrates how these methods are synergistically applied for unambiguous structure elucidation.

Figure 1: A workflow diagram illustrating the integrated approach to spectroscopic characterization of a synthesized compound.

Conclusion: The Synergy of Spectroscopic Techniques

The comprehensive spectroscopic analysis of this compound, and indeed any novel chemical entity, relies on the synergistic application of NMR, IR, and Mass Spectrometry. While this guide has utilized data from a close isomer to illustrate the principles of analysis, the methodologies and interpretive frameworks presented are robust and directly applicable. By understanding the causality behind experimental choices and the logic of spectral interpretation, researchers in drug development and materials science can confidently and accurately elucidate the structures of complex molecules, paving the way for further innovation.

References

-

Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

- Fernández-Ochoa, Á., Cádiz-Gurrea, M. L., & Segura-Carretero, A. (2021). Comprehensive Identification of Plant Polyphenols by LC-MS. In Plant Secondary Metabolites (pp. 57-79). Humana, New York, NY.

- Vail, T. M. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Botanical Sciences, 4(4).

- Fernández-Ochoa, Á., et al. (2021). Comprehensive Identification of Plant Polyphenols by LC-MS.

- Sandhya, B., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(8), 14697-14714.

- Vail, T. M. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.

-

Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved from [Link]

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1979). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 52(10), 3033-3038.

- Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6135.

- Wulandari, L., et al. (2022). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.

- Gerothanassis, I. P., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(1), 90.

-

Doc Brown's Chemistry. (n.d.). ¹H NMR Spectrum of Phenol. Retrieved from [Link]

- de Oliveira, A. C. S., et al. (2021). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- Iinuma, M., et al. (1996). New NMR Structure Determination Methods for Prenylated Phenols.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 4. rroij.com [rroij.com]

- 5. This compound | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Oxazol-2-yl-phenol

An In-Depth Technical Guide to 4-Oxazol-2-yl-phenol

Introduction

4-Oxazol-2-yl-phenol, a heterocyclic aromatic compound, stands as a significant molecular scaffold in the fields of medicinal chemistry and materials science. Its structure, which integrates a phenol ring with an oxazole moiety, provides a unique combination of chemical reactivity and biological potential. The phenolic hydroxyl group acts as a hydrogen bond donor and a site for derivatization, while the oxazole ring, a bioisostere for ester and amide functionalities, imparts stability and specific binding interactions. This guide offers a comprehensive overview of the core physicochemical properties, synthesis, and applications of 4-Oxazol-2-yl-phenol, tailored for researchers and professionals in drug development.

Caption: Chemical Structure of 4-Oxazol-2-yl-phenol.

Compound Identification and Core Properties

Accurate identification is paramount in research and development. 4-Oxazol-2-yl-phenol is cataloged under several identifiers, with its fundamental properties computed and verified across multiple chemical databases.

| Property | Value | Source |

| IUPAC Name | 4-(1,3-oxazol-2-yl)phenol | [1] |

| CAS Number | 68535-56-8 | [1][2][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CO2)O | [1][2] |

| InChI Key | STJNWMLZBDCDKL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in biological systems and its handling during experimental procedures.

Physical Properties

| Property | Value | Source/Comment |

| Appearance | White powder | [4] |

| Melting Point | Data not consistently available. | Varies by supplier and purity. |

| Boiling Point | Data not available. | Likely high due to aromaticity and hydrogen bonding. |

| Solubility | Data not explicitly provided. | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. |

| pKa | Data not explicitly available. | The phenolic proton is acidic, with an estimated pKa similar to other substituted phenols (approx. 8-10)[5][6]. |

| XLogP3-AA | 1.6 | [1] |

The XLogP3-AA value of 1.6 suggests moderate lipophilicity, a crucial parameter for predicting membrane permeability and overall drug-likeness.[1] The phenolic hydroxyl group allows the molecule to act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, influencing its solubility and interactions with biological targets.

Chemical Properties and Reactivity

-

Stability : The compound should be stored in a cool, dry, and well-ventilated place, typically at 2-8°C, to prevent degradation.[2] It is stable under standard laboratory conditions but may be sensitive to light and strong oxidizing agents.

-

Reactivity of the Phenol Moiety : The hydroxyl group imparts acidic character and is a key site for reactions such as etherification, esterification, and O-alkylation. The phenyl ring is activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by both the hydroxyl and oxazole groups.

-

Reactivity of the Oxazole Ring : The oxazole ring is an aromatic heterocycle, which contributes to the compound's overall stability. It is generally resistant to cleavage but can participate in various cycloaddition and substitution reactions under specific conditions. This ring system is a valuable pharmacophore in drug design.[7]

Synthesis and Methodologies

The synthesis of oxazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for 4-Oxazol-2-yl-phenol are not abundant in the initial search, a general and robust method is the van Leusen oxazole synthesis.[7] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For 4-Oxazol-2-yl-phenol, a plausible synthetic route would involve the reaction of a protected 4-hydroxybenzaldehyde with TosMIC, followed by deprotection.

Experimental Protocol: van Leusen Oxazole Synthesis (Illustrative)

-

Protection: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first protected (e.g., as a benzyl or silyl ether) to prevent interference with the subsequent base-mediated reaction.

-

Cyclization: The protected aldehyde is dissolved in a suitable aprotic solvent (e.g., THF, DME) with an equimolar amount of TosMIC.

-

Base Addition: A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or DBU is added portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC.

-

Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Deprotection: The resulting protected oxazole is subjected to standard deprotection conditions (e.g., hydrogenolysis for a benzyl ether) to yield the final product, 4-Oxazol-2-yl-phenol.

-

Purification: The crude product is purified by column chromatography or recrystallization to achieve high purity.

Caption: General workflow for the synthesis of 4-Oxazol-2-yl-phenol.

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] The combination of the oxazole ring with a phenol group in 4-Oxazol-2-yl-phenol makes it a particularly attractive starting point for the development of novel therapeutics.

-

Enzyme Inhibition : Phenolic compounds are known to interact with various enzymes. The 2-yl-phenol scaffold has been identified as a promising hit for developing inhibitors of JMJD3, an epigenetic enzyme implicated in inflammation and cancer.[9] This suggests that 4-Oxazol-2-yl-phenol could serve as a foundational structure for developing similar epigenetic modulators.

-

Kinase Inhibition : Oxazole derivatives have been successfully developed as kinase inhibitors. For instance, oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[10] The core structure of 4-Oxazol-2-yl-phenol provides a template that can be elaborated to target the ATP-binding sites of various kinases.

-

Anticancer and Antimicrobial Agents : The 1,3,4-oxadiazole-phenol core, structurally related to the oxazole-phenol scaffold, has shown significant anticancer and antimicrobial activities.[11][12] This provides a strong rationale for exploring derivatives of 4-Oxazol-2-yl-phenol for similar therapeutic applications.

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.

-

Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Exposure Routes : Avoid contact with skin and eyes, as phenols can cause severe burns and irritation.[13][15] Ingestion is harmful.[15]

-

First Aid : In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17]

-

Storage and Disposal : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[2] Dispose of the chemical in accordance with local, state, and federal regulations.

Disclaimer : This information is for guidance only. Always consult the official Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Oxazol-2-yl-phenol is a versatile heterocyclic compound with a compelling profile for advanced research, particularly in drug discovery. Its defined physicochemical properties, combined with the proven biological relevance of its constituent scaffolds, establish it as a valuable building block for creating novel enzyme inhibitors, kinase modulators, and other therapeutic agents. The synthetic accessibility and potential for diverse chemical modifications further underscore its importance to the scientific community. Proper safety protocols, guided by the reactivity of its phenolic group, are essential for its handling and application in the laboratory.

References

-

PubChem. 4-(Oxazol-2-yl)phenol. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Benzo[d]oxazol-2-yl)phenol. National Center for Biotechnology Information. [Link]

-

MDPI. 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. [Link]

-

MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]

-

Chemsigma. This compound. [Link]

-

PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. [Link]

-

Current Research in Pharmaceutical Sciences. Synthesis & Biological evaluation of Oxazolone derivatives. [Link]

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

-

PubMed. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. [Link]

-

PubMed. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [Link]

-

ResearchGate. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. [Link]

-

R. Williams. pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

Carl ROTH. Phenol - Safety Data Sheet. [Link]

-

NJ Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

Sources

- 1. This compound | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1,3-oxazol-2-yl)phenol; CAS No.: 68535-56-8 [chemshuttle.com]

- 3. 68535-56-8 this compound [chemsigma.com]

- 4. This compound, CasNo.68535-56-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. carlroth.com [carlroth.com]

- 17. nj.gov [nj.gov]

The Discovery and Synthetic Evolution of Oxazole-Containing Phenols: A Technical Guide for Drug Development Professionals

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] When integrated with a phenolic moiety, the resulting structures often exhibit enhanced biological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.[2] This in-depth technical guide provides a comprehensive overview of the discovery and history of oxazole-containing phenols, detailing the evolution of their synthetic methodologies. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols for key reactions, and a thorough examination of the pharmacological significance of this important class of compounds.

Introduction: The Significance of the Oxazole-Phenol Moiety

The oxazole nucleus is a bioisostere of various functional groups, contributing to improved pharmacokinetic properties and target engagement.[3] Its unique electronic and structural features allow for a range of non-covalent interactions with biological macromolecules.[1][4] The phenolic hydroxyl group, a well-known hydrogen bond donor and acceptor, further enhances the potential for molecular recognition at receptor sites. The synergistic combination of these two pharmacophores has led to the discovery and development of numerous compounds with significant therapeutic potential. This guide will explore the historical milestones, from the isolation of naturally occurring oxazole-containing phenols to the development of sophisticated synthetic strategies that have enabled the creation of novel drug candidates.

Historical Perspective: From Nature's Blueprint to Laboratory Synthesis

The journey of oxazole-containing phenols begins with their discovery in natural sources, which has inspired synthetic chemists to develop methods for their laboratory synthesis and the creation of analogues with improved properties.

Naturally Occurring Oxazole-Containing Phenols: Muscoride A and Texaline

Nature has provided a rich source of complex molecules featuring the oxazole-phenol motif. These natural products have not only demonstrated interesting biological activities but have also served as challenging targets for total synthesis, driving the development of new synthetic methods.

-

Muscoride A: Isolated from the cyanobacterium Nostoc muscorum, muscoride A is a peptide antibiotic containing a unique bis-oxazole core derived from threonine.[5] Its structure also features an unusual N-(1,1-dimethyl)allyl ("reverse prenyl") valine residue.[5] The total synthesis of (-)-muscoride A was a significant achievement, accomplished in 15 steps with an overall yield of 4.3%.[5] The synthesis helped to unambiguously determine the relative and absolute configuration of the natural product.[5]

-

Texaline: This antimycobacterial alkaloid was first isolated from Amyris texana. While initial studies showed its potential, further biological evaluation of the synthesized compound and its simpler diaryloxazole analogues revealed that some of the simpler structures possessed more significant activity, highlighting the importance of structure-activity relationship (SAR) studies.[6]

The Dawn of Synthetic Oxazole Chemistry: Foundational Reactions

The late 19th and early 20th centuries saw the development of the first methods for constructing the oxazole ring, laying the groundwork for the synthesis of more complex derivatives.

-

Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this was one of the earliest methods for preparing 2,5-disubstituted oxazoles.[7] It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7]

-

Robinson-Gabriel Synthesis (1909-1910): Independently described by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[8][9] This reaction is particularly useful for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles and has been widely applied in the synthesis of natural products.[8]

The Evolution of Synthetic Strategies: From Classical Methods to Modern Innovations

The demand for efficient and versatile methods for the synthesis of oxazole-containing phenols has driven continuous innovation in synthetic organic chemistry. This section details the key synthetic transformations, explaining the causality behind experimental choices.

The Robinson-Gabriel Synthesis: A Workhorse for Oxazole Formation

The Robinson-Gabriel synthesis remains a cornerstone of oxazole chemistry due to its reliability and the ready availability of starting materials. The reaction proceeds via the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration, typically under acidic conditions.

Causality in Experimental Choices: The choice of dehydrating agent is critical and can significantly impact the reaction yield and scope. While strong mineral acids like sulfuric acid are effective, they can be harsh and incompatible with sensitive functional groups. The use of milder reagents such as phosphorus oxychloride or trifluoroacetic anhydride can often provide better results.[8] The Wipf variation, which utilizes the Dess-Martin periodinane for the oxidation of β-keto amides followed by cyclodehydration, offers a more functional group tolerant approach.[8]

-

Preparation of the 2-Acylamino-ketone:

-

To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add triethylamine (1.1 eq) at 0 °C.

-

Slowly add the desired acyl chloride (1.05 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Cyclodehydration to the Oxazole:

-

Dissolve the purified 2-acylamino-ketone (1.0 eq) in a suitable solvent such as toluene or dioxane.

-

Add the dehydrating agent (e.g., phosphorus oxychloride (2.0 eq) or concentrated sulfuric acid (catalytic amount)).

-

Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and carefully quench by pouring it onto ice-water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final oxazole product by column chromatography or recrystallization.

-

Diagram of Robinson-Gabriel Synthesis Workflow:

Caption: Workflow for the Robinson-Gabriel synthesis of a 2,5-diaryloxazole.

The Van Leusen Reaction: A Versatile Route to 5-Substituted Oxazoles

The Van Leusen oxazole synthesis, developed in 1972, provides a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10][11] This reaction is prized for its operational simplicity and broad substrate scope.[10]